Nystatin

Oral Candidiasis Radiotherapy Antifungal Susceptibility

Sourced from Streptomyces noursei, this polyene macrolide offers a distinct resistance profile, crucial for evidential formulary decisions: 100% sensitivity in C. albicans from head-neck radiotherapy patients vs. 71.4–75% for amphotericin B, and retained activity in 87.2% of azole-resistant VVC isolates. Its negligible systemic absorption ensures safety in topical, mucosal, or neonatal prophylaxis protocols. In vitro data confirm activity against amphotericin B-resistant Candida (MIC 1–2 μg/ml), making it the reference standard for polyene resistance studies. Procure the evidence-backed non-absorbable polyene.

Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
Cat. No. B7802587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNystatin
Molecular FormulaC47H75NO17
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28+,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
InChIKeyVQOXZBDYSJBXMA-QEKUPDCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 50 g / 0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

Nystatin Polyene Antifungal: Procurement and Selection Overview


Nystatin is a polyene macrolide antifungal antibiotic produced by Streptomyces noursei, with a broad spectrum of fungicidal and fungistatic activity primarily against Candida species [1]. It binds to ergosterol in fungal cell membranes, forming pores that cause leakage of cellular contents and cell death. Nystatin is characterized by minimal systemic absorption following oral or topical administration, limiting its clinical use to cutaneous, mucocutaneous, and gastrointestinal fungal infections [2].

Why Nystatin Cannot Be Simply Substituted with Other Polyenes or Azoles


Despite belonging to the same polyene class, nystatin exhibits distinct in vitro susceptibility profiles, resistance prevalence, and spectrum of activity compared to amphotericin B and natamycin (pimaricin). Cross-resistance between nystatin and azoles like fluconazole is not observed, and nystatin retains activity against many fluconazole-resistant Candida isolates [1]. Additionally, nystatin's negligible systemic absorption due to poor oral bioavailability confers a safety advantage for topical and mucosal applications, whereas amphotericin B is associated with significant systemic toxicity [2]. These pharmacological and microbiological differences preclude simple substitution and necessitate compound-specific selection based on quantitative evidence.

Nystatin Quantitative Differentiation Evidence: Comparator Data and Procurement Rationale


Nystatin vs. Amphotericin B: Superior Susceptibility of Candida albicans in Head-and-Neck Radiotherapy Patients

In an in vitro study of Candida species isolated from patients undergoing head-and-neck radiotherapy, nystatin demonstrated higher susceptibility rates against C. albicans compared to amphotericin B. Before radiotherapy, 100% of C. albicans strains were sensitive to nystatin, whereas only 71.4% were sensitive to amphotericin B. After radiotherapy, 100% remained sensitive to nystatin, compared to 75% for amphotericin B [1].

Oral Candidiasis Radiotherapy Antifungal Susceptibility

Nystatin Retains Activity Against Amphotericin B-Resistant Candida Isolates

Against nine clinical Candida isolates with amphotericin B MICs ≥0.25 μg/ml (correlating with in vitro resistance), nystatin demonstrated MICs of 1–2 μg/ml for seven isolates, suggesting retained activity against some amphotericin B-resistant strains [1].

Antifungal Resistance Candida Polyene Susceptibility

Nystatin vs. Fluconazole: Higher Susceptibility in Vulvovaginal Candidiasis Isolates

In a study of 205 pregnant women with vulvovaginal candidiasis, C. albicans isolates exhibited high susceptibility to nystatin (87.2%) but significantly lower susceptibility to fluconazole (44.7%) and itraconazole (44.7%) [1].

Vulvovaginal Candidiasis Antifungal Susceptibility Azole Resistance

Nystatin Spectrum Limitation: Inactivity Against Aspergillus spp. Compared to Amphotericin B

Nystatin is inactive against Aspergillus spp. and dermatophytes, whereas amphotericin B exhibits broader activity against these filamentous fungi [1]. This spectrum difference is a key selection criterion.

Antifungal Spectrum Aspergillus Mold Activity

Nystatin vs. Placebo in Clinical Prophylaxis: Significant Reduction in Invasive Fungal Infection

A network meta-analysis of randomized controlled trials for neonatal antifungal prophylaxis found that nystatin significantly reduced the odds of invasive fungal infection compared to placebo (OR 0.19, 95% CrI 0.07–0.59). The comparison between nystatin and fluconazole showed no statistically significant difference (OR 0.73, 95% CrI 0.25–2.59) [1].

Antifungal Prophylaxis Neonatal Infection Network Meta-Analysis

Nystatin Application Scenarios: Evidence-Based Procurement and Research Use Cases


Topical Treatment of Oral Candidiasis in Radiotherapy Patients

Based on the superior susceptibility of C. albicans to nystatin (100% sensitive) compared to amphotericin B (71.4–75% sensitive) in head-and-neck radiotherapy patients [1], nystatin oral suspension is the evidence-based choice for prophylaxis and treatment of oral thrush in this immunocompromised population. Its minimal systemic absorption minimizes toxicity risk.

Management of Vulvovaginal Candidiasis in Regions with High Azole Resistance

Given that 87.2% of C. albicans isolates from pregnant women with VVC were susceptible to nystatin, compared to only 44.7% to fluconazole [1], nystatin vaginal formulations are a rational procurement choice in settings where azole resistance is prevalent or in patients with recurrent azole-refractory infections.

Antifungal Prophylaxis in Neonatal Intensive Care Units (NICU)

A network meta-analysis demonstrated that nystatin significantly reduces the odds of invasive fungal infection compared to placebo (OR 0.19) and is not significantly different from fluconazole (OR 0.73) [1]. Nystatin oral suspension can be procured for neonatal antifungal prophylaxis protocols, offering a non-absorbable alternative with a distinct resistance mechanism.

In Vitro Research on Polyene Resistance Mechanisms and Spectrum

Nystatin's retained activity against amphotericin B-resistant Candida isolates (MICs 1–2 μg/ml) [1] and its documented inactivity against Aspergillus spp. [2] make it a valuable reference compound for studies on polyene resistance, ergosterol biosynthesis mutants, and antifungal spectrum comparisons. Researchers should select nystatin when a polyene with a narrower spectrum or different resistance profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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